

## (Rac)-Tivantinib in Non-Small Cell Lung Cancer: A Technical Overview

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#### Introduction

Tivantinib (ARQ 197) is an orally administered, small-molecule agent investigated for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has been a subject of evolving research.[1][2] The c-MET pathway, when aberrantly activated, plays a significant role in tumor cell growth, survival, invasion, and metastasis.[1] Dysregulation of c-MET signaling is also implicated in acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[3][4] This guide provides a detailed overview of the key studies, clinical data, and experimental methodologies related to tivantinib's development for NSCLC.

### Mechanism of Action

Tivantinib's mechanism of action is multifaceted and has been debated. While initially characterized as a c-MET inhibitor, subsequent evidence suggests its cytotoxic effects may be independent of MET signaling and are instead linked to microtubule disruption.

c-MET Inhibition: Tivantinib was designed to bind to the inactive conformation of the c-MET receptor, thereby inhibiting its constitutive and hepatocyte growth factor (HGF)-induced autophosphorylation.[5][6] This action was expected to block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and invasion.[6] Tivantinib has a reported inhibitory constant (Ki) of approximately 355 nM for c-MET in cell-free assays.[6]

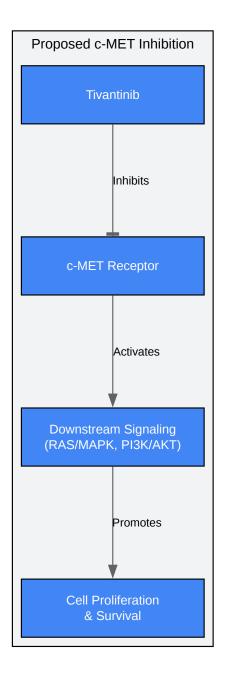


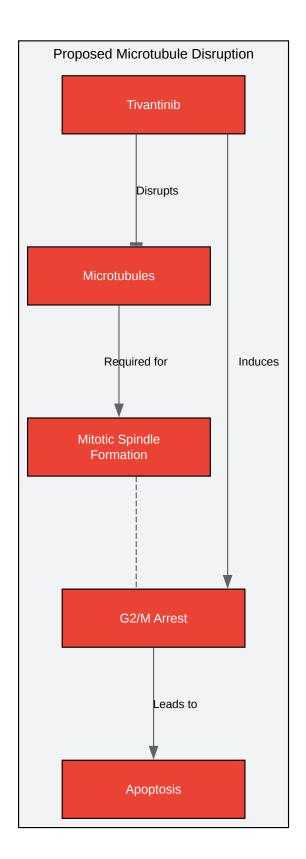




Microtubule Disruption: Contradictory findings have emerged from later studies. Research
has shown that tivantinib's anti-proliferative activity is potent against both MET-dependent
and MET-independent cancer cell lines.[7][8] Unlike established MET TKIs such as crizotinib
and PHA-665752, which typically induce G0/G1 cell cycle arrest, tivantinib induces a G2/M
phase arrest.[7][8] This effect is characteristic of microtubule-destabilizing agents.[8] Further
investigation revealed that tivantinib disrupts mitotic spindle formation, a mechanism
consistent with microtubule depolymerization.[7]







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Caption: Tivantinib's proposed dual mechanisms of action.



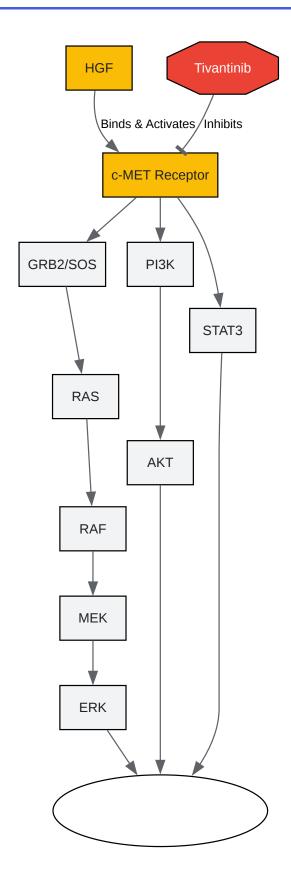




Signaling Pathways

The primary intended target of tivantinib was the HGF/c-MET signaling axis. Activation of c-MET by its ligand, HGF, leads to the recruitment of adaptor proteins like GRB2, which in turn activate key downstream pathways crucial for oncogenesis.





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Caption: The HGF/c-MET signaling pathway targeted by tivantinib.



### **Clinical Studies in NSCLC**

Tivantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents, most notably the EGFR inhibitor erlotinib.

Phase I Studies Early Phase I trials established the safety profile and recommended Phase II dose of tivantinib. As a monotherapy in patients with advanced solid tumors, including NSCLC, tivantinib showed modest activity, with some patients achieving stable disease.[9] When combined with erlotinib, six of eight NSCLC patients achieved stable disease.[5][10] The recommended dose for the combination was determined to be tivantinib 360 mg twice daily with erlotinib 150 mg daily.[5]

Phase II Study (Tivantinib + Erlotinib) A randomized Phase II study compared tivantinib plus erlotinib (E+T) against placebo plus erlotinib (E+P) in 167 previously treated, EGFR TKI-naïve patients with advanced NSCLC.[5] The primary endpoint, median progression-free survival (PFS), was 3.8 months in the E+T group versus 2.3 months in the E+P group, though this difference was not statistically significant in the overall population (HR 0.81, p=0.24).[5]

Phase III Study (MARQUEE Trial - NCT01244191) The MARQUEE trial was a large, randomized, double-blind Phase III study designed to confirm the efficacy of tivantinib in combination with erlotinib.[11] The study enrolled 1,048 patients with previously treated, advanced non-squamous NSCLC.[11] The trial was ultimately discontinued for futility at a preplanned interim analysis because the combination did not improve the primary endpoint of overall survival (OS).[11][12]

## **Quantitative Data from Key Clinical Trials**

Table 1: Efficacy of Tivantinib in Combination with Erlotinib in NSCLC



Trial	Treatmen t Arm	N	Median PFS (months)	PFS Hazard Ratio (95% CI)	Median OS (months)	OS Hazard Ratio (95% CI)
Phase	Tivantinib + Erlotinib	84	3.8	0.81 (0.57– 1.16)	-	-
	Placebo + Erlotinib	83	2.3		-	
Phase III (MARQUE E)[11]	Tivantinib + Erlotinib	524	3.6	0.74 (0.62– 0.89)	8.5	0.98 (0.84– 1.15)

### | | Placebo + Erlotinib | 524 | 1.9 | | 7.8 | |

A meta-analysis of three trials confirmed that while the combination of tivantinib and erlotinib significantly prolonged PFS (HR, 0.75), it did not result in a significant improvement in OS (HR, 0.95).[13]

Table 2: Common Grade ≥3 Adverse Events (MARQUEE Trial)

Adverse Event	Tivantinib + Erlotinib (%)	Placebo + Erlotinib (%)	Relative Risk (RR) [13]
Neutropenia	8.5%	0.8%	5.31
Anemia	-	-	2.15
Asthenia / Fatigue	43.5% (all grades)	38.1% (all grades)	-
Diarrhea	34.6% (all grades)	41.0% (all grades)	-
Rash	33.1% (all grades)	37.3% (all grades)	-

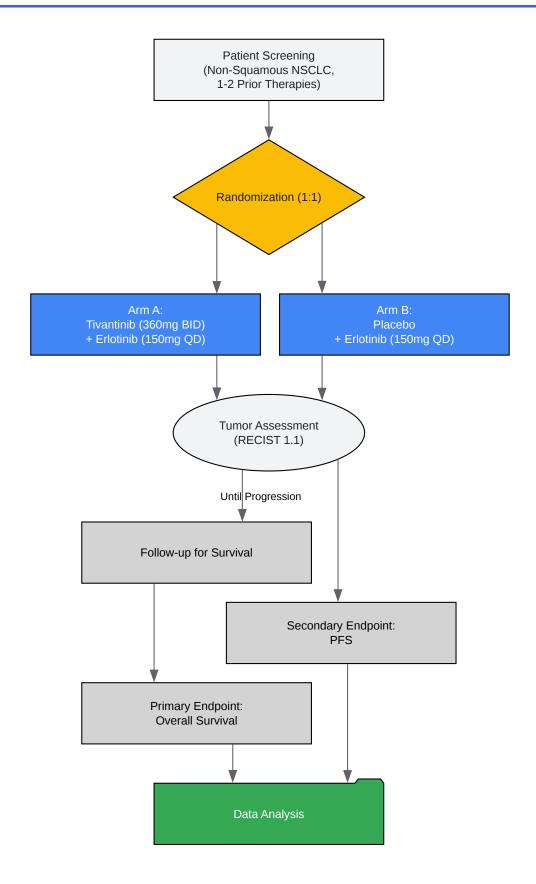
Data from the MARQUEE trial publication[11] and a meta-analysis.[13]



# Experimental Protocols Protocol: Phase III MARQUEE Study (NCT01244191)

- Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of ARQ197
  Plus Erlotinib Versus Placebo Plus Erlotinib in Previously Treated Subjects With Locally
  Advanced or Metastatic, Non-Squamous, Non-Small-Cell Lung Cancer (NSCLC).[12]
- Study Design: The study was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[11] Patients were randomly assigned in a 1:1 ratio to receive either tivantinib plus erlotinib or placebo plus erlotinib.[11]
- Patient Population: Eligible patients had locally advanced or metastatic (Stage IIIB/IV) non-squamous NSCLC and had experienced disease progression after one or two prior lines of systemic anti-cancer therapy, one of which had to be a platinum-doublet regimen.[11][12]
   Patients with prior exposure to EGFR inhibitors were excluded.[12]
- Dosing Regimen:
  - Experimental Arm: Oral tivantinib 360 mg twice daily + oral erlotinib 150 mg once daily.[11]
  - Control Arm: Placebo twice daily + oral erlotinib 150 mg once daily.[11]
  - Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[11]
- Endpoints:
  - Primary Endpoint: Overall Survival (OS).[11]
  - Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[11]
  - Exploratory Endpoints: Analysis of outcomes in molecular subgroups based on MET expression, MET gene amplification, and EGFR/KRAS mutation status.[11]





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Caption: Experimental workflow for the Phase III MARQUEE trial.



#### Conclusion

The clinical development of tivantinib for NSCLC highlights a complex journey. Initially promising as a targeted c-MET inhibitor, its clinical efficacy did not meet primary endpoints in a pivotal Phase III trial when combined with erlotinib.[11] Although the combination demonstrated a statistically significant improvement in progression-free survival, this did not translate into an overall survival benefit for the broad population of patients with non-squamous NSCLC.[11] Furthermore, emerging preclinical data suggest that tivantinib's primary mechanism of action may be through microtubule disruption rather than selective c-MET inhibition, which repositions its biological rationale and potential therapeutic context.[7][8] These findings underscore the challenges in drug development, including the importance of validating mechanisms of action and selecting appropriate patient populations for targeted therapies.

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